molecular formula C5H8O3 B2857426 3-hydroxydihydro-2H-pyran-4(3H)-one CAS No. 72250-01-2

3-hydroxydihydro-2H-pyran-4(3H)-one

Cat. No. B2857426
CAS RN: 72250-01-2
M. Wt: 116.116
InChI Key: AONISXKJRMECRD-UHFFFAOYSA-N
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Description

“3-hydroxydihydro-2H-pyran-4(3H)-one” is a chemical compound that is part of the pyran family . Pyrans are a class of organic compounds that are characterized by a six-membered ring structure consisting of four carbon atoms and one oxygen atom .


Synthesis Analysis

The synthesis of pyrans, including “3-hydroxydihydro-2H-pyran-4(3H)-one”, has been a subject of interest in organic chemistry. Various methods have been reported, including the olefin metathesis/double bond migration sequence of allyl ethers to cyclic enol ethers . Another method involves the use of molecular iodine to catalyze the synthesis of substituted pyrans and furans under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of “3-hydroxydihydro-2H-pyran-4(3H)-one” consists of a six-membered ring with four carbon atoms, one oxygen atom, and one hydrogen atom . The molecular formula is C5H8O .


Chemical Reactions Analysis

The chemical reactions involving “3-hydroxydihydro-2H-pyran-4(3H)-one” are diverse. For instance, it can undergo a titanocene-catalyzed reductive domino reaction to produce gem-difluorobishomoallylic alcohols . It can also participate in the carbonyl ene reaction to produce β-hydroxydihydropyrans .

Scientific Research Applications

Antiproliferative Activity

Benzopyran-4-ones, which include 3-hydroxyoxan-4-one, have been found to have significant antiproliferative activity against multi-drug resistant cancer cell lines . This makes them potential candidates for the development of new anticancer drugs .

Anti-inflammatory Agents

In addition to their antiproliferative activity, benzopyran-4-ones have also been found to have anti-inflammatory properties . This suggests that they could be used in the treatment of conditions characterized by inflammation .

Whitening Agent in Cosmetics

3-hydroxy-4-pyranones, such as kojic acid, have been used as whitening agents in cosmetics . This is due to their ability to inhibit the enzyme tyrosinase, which plays a key role in the biosynthesis of the skin pigment melanin .

Antibacterial and Antifungal Activity

Kojic acid, a 3-hydroxy-4-pyranone, has been found to have significant antibacterial and antifungal activities . This suggests that it could be used in the development of new antimicrobial agents .

Anticancer Activity

Kojic acid and its derivatives have been found to have anticancer activity . This is thought to be due to their ability to induce apoptosis (programmed cell death) in cancer cells .

HIV Integrase Inhibitors

3-hydroxy-pyran-4-one derivatives have been investigated as potential HIV integrase inhibitors . HIV integrase is an enzyme that is essential for the replication of the HIV virus, so inhibiting this enzyme could be a promising strategy for the treatment of HIV .

properties

IUPAC Name

3-hydroxyoxan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-4-1-2-8-3-5(4)7/h5,7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONISXKJRMECRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxydihydro-2H-pyran-4(3H)-one

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